molecular formula C15H16BrNO3S B4807889 (4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine

(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine

Cat. No.: B4807889
M. Wt: 370.3 g/mol
InChI Key: XPSUJTAZCHSNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is an organic compound that features a bromophenyl group and an ethoxy-methylphenyl group connected via a sulfonylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of 4-bromophenylamine with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a useful tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonylamine group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromophenyl and ethoxy-methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)sulfonylamine: Lacks the ethoxy-methylphenyl group, resulting in different reactivity and applications.

    (4-Ethoxy-3-methylphenyl)sulfonylamine:

    (4-Bromophenyl)[(4-methoxyphenyl)sulfonyl]amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

Uniqueness

(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSUJTAZCHSNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.